molecular formula C17H16N4O4 B11493139 3-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11493139
M. Wt: 340.33 g/mol
InChI Key: WJFXZGFTKSKOHA-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinylmethyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the dimethoxyphenyl group: This step often involves the use of coupling reactions, such as Suzuki or Heck coupling, to introduce the dimethoxyphenyl moiety.

    Introduction of the pyridinylmethyl group: This can be accomplished through nucleophilic substitution reactions or other suitable methods.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

3-(3,4-DIMETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and phenyl positions, using common reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3,4-DIMETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone: Shares the dimethoxyphenyl and pyridinyl groups but lacks the oxadiazole ring.

    1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: Contains the dimethoxyphenyl group but has a different core structure.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O4/c1-23-13-7-6-11(9-14(13)24-2)15-20-17(25-21-15)16(22)19-10-12-5-3-4-8-18-12/h3-9H,10H2,1-2H3,(H,19,22)

InChI Key

WJFXZGFTKSKOHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=N3)OC

Origin of Product

United States

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